5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine
Description
Contextualizing Pyrrolopyridine Scaffolds in Chemical Biology
Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds formed by the fusion of a pyrrole (B145914) ring and a pyridine (B92270) ring. nih.gov Their structure is of great interest because it incorporates two key pharmacophores, pyrrole and pyridine, which are prevalent in many biologically active molecules. nih.govresearchgate.net Pyrrolopyridines can exist in six different isomeric forms, depending on the relative positions of the nitrogen atoms and the fusion of the rings. nih.gov
These scaffolds are frequently found in natural products and have been a central focus in numerous pharmacological studies. researchgate.net A prominent example is the alkaloid Camptothecin, which contains a pyrrolopyridine system and is utilized in cancer therapy as a topoisomerase I inhibitor. nih.gov The versatility of the pyrrolopyridine nucleus has led to its incorporation into a variety of approved drugs and clinical candidates targeting a wide range of diseases. researchgate.netnih.gov Their applications span from anticancer and antimicrobial agents to kinase inhibitors, demonstrating the scaffold's value as a "privileged structure" in medicinal chemistry. nih.govresearchgate.netnih.gov The development of drugs such as Pexidartinib and Vemurafenib underscores the success of using pyrrolopyridine cores to design potent and selective therapeutic agents. nih.govnih.gov
Table 1: Examples of Biologically Important Pyrrolopyridine Derivatives
| Compound Name | Core Structure | Biological Significance |
|---|---|---|
| Camptothecin | Pyrrolopyridine | Natural alkaloid, topoisomerase I inhibitor used in cancer treatment. nih.gov |
| Pexidartinib | Pyrrolo[2,3-d]pyrimidine (related scaffold) | Kinase inhibitor (CSF1R) for cancer therapy. nih.govmdpi.com |
| Vemurafenib | Pyrrolo[2,3-b]pyridine | Serine/threonine-protein kinase B-Raf (B-Raf) inhibitor for melanoma treatment. nih.govnih.gov |
Significance of the Pyrrolo[3,4-b]pyridine Core Structure in Research
Among the six isomers of pyrrolopyridine, the pyrrolo[3,4-b]pyridine core has emerged as a valuable scaffold for the synthesis of novel bioactive compounds. This specific arrangement is an aza-analogue of isoindolin-1-one, a core structure present in numerous natural and synthetic anticancer agents. mdpi.comnih.gov Consequently, research into pyrrolo[3,4-b]pyridine derivatives has often focused on their potential as therapeutic agents, particularly in oncology.
Synthetic methodologies, such as the Ugi-Zhu three-component reaction, have been developed to efficiently construct the pyrrolo[3,4-b]pyridin-5-one core, enabling the creation of diverse molecular libraries for biological screening. mdpi.commdpi.com Studies have demonstrated that compounds built upon this scaffold exhibit cytotoxic effects against various cancer cell lines. For instance, certain pyrrolo[3,4-b]pyridin-5-ones have shown activity against breast and cervical cancer cell lines. mdpi.comnih.gov The mechanism of action is thought to involve interactions with key biological targets like tubulin or protein kinases such as AKT1, which are crucial for cancer cell proliferation. mdpi.comnih.gov Beyond cancer, derivatives of this core have also been investigated as potential inhibitors of enzymes like dipeptidyldipentidase-4 (DPP-4), indicating a broader therapeutic potential. nih.gov
Table 2: Research Applications of the Pyrrolo[3,4-b]pyridine Core
| Research Area | Findings | Target/Cell Line |
|---|---|---|
| Breast Cancer | Certain derivatives exhibited cytotoxic effects, with specificity for triple-negative breast cancer cells. mdpi.com | MDA-MB-231, MCF-7, AKT1, Ox2R. mdpi.com |
| Cervical Cancer | A series of compounds showed significant cytotoxicity, with the HeLa cell line being most sensitive. nih.gov | SiHa, HeLa, CaSki, αβ-tubulin. nih.gov |
| Diabetes | A panel of pyrrolo[3,4-b]pyridin-5-ones was evaluated for inhibitory properties against DPP-4. nih.gov | Dipeptidyldipentidase-4 (DPP-4). nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6BrN3 |
|---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
5-bromo-6H-pyrrolo[3,4-b]pyridin-3-amine |
InChI |
InChI=1S/C7H6BrN3/c8-7-5-1-4(9)2-10-6(5)3-11-7/h1-3,11H,9H2 |
InChI Key |
UYBOPHPKOJDASN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=CNC(=C21)Br)N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 5 Bromo 1h Pyrrolo 3,4 B Pyridin 3 Amine Derivatives
Functionalization at the Bromine Position (C-5)
The bromine atom at the C-5 position of the pyrrolopyridine ring is a versatile handle for introducing a wide range of substituents, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern medicinal chemistry for creating carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. mdpi.com
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron compound, such as an arylboronic acid or ester. mdpi.comnih.gov For brominated pyridine (B92270) and pyrrolopyridine systems, the Suzuki-Miyaura reaction has been extensively used to introduce various aryl and heteroaryl groups. mdpi.comnih.gov The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like potassium carbonate or potassium phosphate. mdpi.commdpi.com This strategy allows for the synthesis of biaryl compounds, which are common motifs in pharmacologically active molecules. mdpi.com The choice of catalyst, base, and solvent can be optimized to achieve high yields and tolerate a wide array of functional groups on the coupling partners. mdpi.com
Buchwald-Hartwig Amination: To form C-N bonds, the Buchwald-Hartwig amination is a key transformation. This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine. nih.govnih.gov This method is crucial for synthesizing derivatives where a nitrogen-linked substituent is desired at the C-5 position. The reaction often requires a palladium precatalyst and a specialized phosphine (B1218219) ligand, such as tBuBrettPhos, to facilitate the amination of electron-rich heterocyclic halides. nih.gov The selection of the appropriate ligand and reaction conditions is critical to overcome challenges associated with the potential for the nitrogen-containing heterocyclic substrate to inhibit or deactivate the palladium catalyst. nih.gov
The table below summarizes typical conditions for Suzuki cross-coupling reactions performed on a structurally related compound, 5-bromo-2-methylpyridin-3-amine, which demonstrate the feasibility of functionalizing the C-5 bromine position.
Table 1: Examples of Suzuki Cross-Coupling Reactions on a Related Bromo-pyridinylamine Scaffold Data extrapolated from studies on 5-bromo-2-methylpyridin-3-amine. mdpi.com
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 75 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 72 |
Modifications of the Amino Group (C-3)
Acylation and Sulfonylation: The nucleophilic amino group readily reacts with acylating agents like acid chlorides, anhydrides, or carboxylic acids (under coupling conditions) to form amide derivatives. For instance, reacting the amine with acetyl chloride or acetic anhydride (B1165640) would yield the corresponding N-acetylated compound. mdpi.com Similarly, reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base like pyridine yields sulfonamides. growingscience.com These modifications are frequently employed in medicinal chemistry to alter biological activity and pharmacokinetic profiles.
Alkylation: Direct N-alkylation of the amino group can be achieved using alkyl halides. However, this reaction can sometimes lead to a mixture of mono- and di-alkylated products. Reductive amination, a two-step process involving the formation of an imine with an aldehyde or ketone followed by reduction, offers a more controlled method for introducing specific alkyl groups.
The table below provides examples of typical functionalizations of an amino group on a heterocyclic core, illustrating the chemical possibilities for the C-3 position of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine.
Table 2: Representative Reactions for Modifying the C-3 Amino Group Based on common reactions of aromatic amines in heterocyclic systems. mdpi.comgrowingscience.com
| Reagent | Reaction Type | Product Functional Group |
|---|---|---|
| Acetyl Chloride | Acylation | Amide |
| Benzenesulfonyl Chloride | Sulfonylation | Sulfonamide |
| Benzoyl Chloride | Acylation | Amide |
| Alkyl Bromide (e.g., Methyl Iodide) | Alkylation | Secondary/Tertiary Amine |
Bioisosteric Replacement Strategies for Pyrrolopyridine Systems
Bioisosterism is a strategy in drug design where a functional group or a whole substructure of a lead compound is replaced by another with similar physical or chemical properties to improve biological activity, selectivity, or metabolic profile. mdpi.comnih.gov The pyrrolopyridine scaffold itself is considered a bioisostere of other important heterocyclic systems like indoles and purines. nih.gov This principle can be applied to replace the entire this compound core with other bicyclic or heterocyclic systems to explore new chemical space while aiming to retain or enhance desired biological interactions.
Scaffold Hopping: This advanced form of bioisosteric replacement involves substituting the central molecular core (the scaffold) with a topologically different one that can still place the key functional groups in the correct spatial orientation for interaction with a biological target. dundee.ac.uk For the pyrrolopyridine system, potential bioisosteric replacements could include other fused heterocycles that mimic its size, shape, and electronic properties.
Examples of potential bioisosteric replacements for the pyrrolopyridine nucleus include:
Indole (B1671886) and Azaindoles: Pyrrolopyridines (azaindoles) are classical bioisosteres of the indole nucleus. nih.gov Different isomers of pyrrolopyridine can be explored to alter the position of the nitrogen atom in the six-membered ring, which can fine-tune hydrogen bonding capabilities and basicity.
Pyrazolo[3,4-b]pyridines: This scaffold, which incorporates a pyrazole (B372694) ring instead of a pyrrole (B145914), presents a different arrangement of nitrogen atoms and hydrogen bond donors/acceptors. growingscience.com
Other Fused Bicyclic Heterocycles: Depending on the specific therapeutic target and desired properties, other scaffolds like imidazo[1,2-a]pyrimidines or quinazolines could serve as non-classical bioisosteres. nih.govdundee.ac.uk
Table 3: Potential Bioisosteric Replacements for the Pyrrolopyridine Scaffold
| Original Scaffold | Potential Bioisostere | Key Change | Reference |
|---|---|---|---|
| Pyrrolo[3,4-b]pyridine | Indole | Replacement of pyridine nitrogen with CH | nih.gov |
| Pyrrolo[3,4-b]pyridine | Furo[3,2-b]pyridine | Replacement of pyrrole NH with oxygen | doi.org |
| Pyrrolo[3,4-b]pyridine | Pyrazolo[3,4-b]pyridine | Isomeric change from pyrrole to pyrazole ring | growingscience.com |
| Pyrrolo[3,4-b]pyridine | Imidazo[1,2-a]pyrimidine | Replacement of 5/6 fused system with 5/6 fused system containing more nitrogen atoms | dundee.ac.uk |
Structure Activity Relationship Sar Studies on Pyrrolo 3,4 B Pyridin 3 Amine Derivatives
Methodological Approaches to SAR Elucidation in Pyrrolopyridines
The elucidation of SAR for pyrrolopyridine derivatives involves a multi-faceted approach that combines computational and synthetic strategies to systematically investigate how structural modifications influence biological activity.
Computational and Molecular Modeling: A primary method in SAR studies is the use of computer-aided drug design (CADD). Molecular docking is frequently employed to predict the binding modes of pyrrolopyridine derivatives within the active site of a biological target. mdpi.com For instance, docking studies on pyrazolo[3,4-b]pyridine derivatives, a related scaffold, were used to interpret their activity against adenosine 5'-monophosphate-activated protein kinase (AMPK), revealing key hydrogen bond interactions. nih.gov These computational models help to rationalize observed biological data and guide the design of new analogues with potentially improved affinity. Energy framework calculations and Hirshfeld analysis are also used to assess intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial for crystal packing and ligand-target binding. nih.govmdpi.com
Synthetic Chemistry and Library Development: The core of SAR exploration lies in the synthesis of a series of structurally related compounds. nih.gov Researchers systematically modify the pyrrolopyridine scaffold at different positions to create a library of derivatives. This involves introducing various substituents, altering functional groups, and modifying the core heterocyclic system. researchgate.net For example, a common strategy is to explore the effects of different alkyl or aryl groups at specific positions on the ring system to probe the steric and electronic requirements of the target's binding pocket. nih.gov
Iterative Optimization: SAR is an iterative process. Initial "hit" compounds identified from screening are structurally modified based on SAR hypotheses. spirochem.com These new derivatives are then synthesized and biologically evaluated. The results are used to refine the SAR model, leading to subsequent rounds of design, synthesis, and testing. This cycle continues to optimize properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics. spirochem.com
Impact of Substituent Variation on Biological Activity Profiles in Pyrrolopyridine Derivatives
The nature and position of substituents on the pyrrolopyridine ring system have a profound impact on the biological activity of the derivatives. SAR studies have revealed several key trends regarding substituent effects.
In studies of related pyrrolo[3,4-c]pyridine derivatives, the substituent at the R² position was shown to be a significant determinant of potency. nih.gov While small alkyl chains like ethyl and propyl increased activity compared to a methyl group, the introduction of larger, bulkier substituents such as phenyl or cyclopentyl resulted in a notable decrease in potency. nih.gov This suggests a defined size limitation for the binding pocket of the biological target. Similarly, for a series of pyrazolo[3,4-b]pyridine derivatives acting as AMPK activators, para-substitution on a diphenyl group was found to be essential for potent activity. nih.gov
The electronic properties of substituents also play a crucial role. For example, in a series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates evaluated for anti-HIV-1 activity, the nature of the ester substituent at position 4 significantly influenced efficacy. nih.gov Derivatives featuring phenyl, 4-fluorophenyl, or 4-methylphenyl groups demonstrated potent activity. nih.gov
The table below summarizes representative SAR findings for substituted pyrrolopyridine and related scaffolds.
| Scaffold | Position of Variation | Substituent | Impact on Biological Activity | Reference |
|---|---|---|---|---|
| Pyrrolo[3,4-c]pyridine | R² | Methyl | Baseline potency | nih.gov |
| Pyrrolo[3,4-c]pyridine | R² | Ethyl, Propyl | Increased potency | nih.gov |
| Pyrrolo[3,4-c]pyridine | R² | Phenyl, Cyclopentyl | Significant loss of potency | nih.gov |
| Pyrazolo[3,4-b]pyridine | Diphenyl Group | Para substitution | Essential for activation potency | nih.gov |
| Pyrrolo[3,4-c]pyridine-4-carboxylate | Position 4 | Phenyl, 4-FPh, 4-MePh | Potent anti-HIV-1 activity (EC₅₀ <10 µM) | nih.gov |
Role of Core Scaffold Modifications and Hydrogen Bonding Interactions in Pyrrolopyridine Bioactivity
The intrinsic structure of the pyrrolopyridine core and its capacity for hydrogen bonding are fundamental to its biological activity. The fused heterocyclic system acts as a rigid scaffold that correctly orients substituents for optimal interaction with a biological target.
Modifications to the core scaffold, such as altering the position of the nitrogen atoms within the bicyclic system, can be used to evaluate the impact on biological activity and chemical stability. researchgate.net The pyrrolopyridine nucleus is considered a "privileged scaffold" in medicinal chemistry because it can interact with a wide range of biological targets.
Hydrogen bonding is a critical driving force for the interaction between pyrrolopyridine derivatives and their targets. nih.gov Molecular modeling studies of pyrazolo[3,4-b]pyridine activators of AMPK demonstrated that the most potent compound formed crucial hydrogen bond interactions with amino acid residues Lys29, Asp88, and Arg83 in the enzyme's binding site. nih.gov The presence of N-H groups in the pyrrole (B145914) ring is often essential, as it can act as a hydrogen bond donor. nih.gov Similarly, the nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor. The hydroxyl group, when present in derivatives, is also a key contributor to forming strong hydrogen bonds that can increase ligand-to-target binding affinity and improve bioavailability. mdpi.com These interactions provide the specificity and binding energy required for potent biological effects.
Mechanistic Investigations of 5 Bromo 1h Pyrrolo 3,4 B Pyridin 3 Amine Molecular Interactions
Target Identification and Binding Affinity Studies in Pyrrolopyridine Research
The pyrrolopyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a variety of biological targets, particularly protein kinases. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, many research efforts have focused on identifying the specific kinases that derivatives of pyrrolopyridine bind to and inhibit.
For instance, studies on the related pyrrolo[2,3-b]pyridine (also known as 7-azaindole) and pyrrolopyrimidine cores have identified several key kinase targets. These include Janus kinase 1 (JAK1), a critical mediator of cytokine signaling, and the TAM family of receptor tyrosine kinases (Axl and Mer), which are involved in tumor survival and chemoresistance. nih.govresearchgate.net Computational modeling and molecular docking studies have been instrumental in this process, suggesting that the pyrrolopyridine moiety can form key hydrogen bond interactions with the hinge region of the kinase domain, a common feature of many kinase inhibitors. nih.gov
Interactive Data Table: Kinase Inhibition by Pyrrolopyridine Derivatives
| Compound Class | Target Kinase | Binding Affinity (IC50/Kd) |
|---|---|---|
| 7-aryl-2-anilino-pyrrolopyrimidines | Mer | 2 nM (IC50) |
| 7-aryl-2-anilino-pyrrolopyrimidines | Axl | 16 nM (IC50) |
| Pyrrolo[2,3-b]pyridine derivative | AAK1 | 53 nM (Kd) |
| 1H-pyrrolo[2,3-b]pyridine derivative (4h) | FGFR1 | 7 nM (IC50) |
| 1H-pyrrolo[2,3-b]pyridine derivative (4h) | FGFR2 | 9 nM (IC50) |
These findings suggest that 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine likely also functions as a kinase inhibitor, although its specific targets and binding affinities require experimental confirmation. The bromine atom and the amine group at positions 5 and 3, respectively, would be expected to significantly influence the compound's binding profile and selectivity for different kinases.
Elucidation of Signaling Pathway Modulation by Pyrrolopyridine Derivatives
The identification of kinase targets for pyrrolopyridine derivatives allows for the elucidation of their effects on downstream signaling pathways. By inhibiting specific kinases, these compounds can disrupt the cascade of events that lead to cellular responses such as proliferation, survival, and inflammation.
A prominent example is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. nih.gov Cytokines and interferons activate JAKs, which then phosphorylate STAT proteins. nih.gov Activated STATs subsequently modulate the expression of genes involved in cell proliferation and apoptosis. nih.gov Pyrrolopyridine-based JAK1 inhibitors can block this process, which is why they are investigated for autoimmune diseases and myeloproliferative neoplasms. nih.gov
Similarly, inhibition of the TAM kinases (Axl and Mer) by pyrrolopyrimidine derivatives can disrupt signaling pathways crucial for tumor cell survival and resistance to chemotherapy. researchgate.net Docking studies have suggested that these compounds interact with key residues in the kinase domain, such as ASP678 in Mer kinase, thereby blocking its activity. researchgate.net
Furthermore, the inhibition of Fibroblast Growth Factor Receptors (FGFRs) by 1H-pyrrolo[2,3-b]pyridine derivatives can interfere with signaling pathways associated with cell growth and survival, making them candidates for cancer therapy. evitachem.com These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in vitro. evitachem.com
Interactive Data Table: Signaling Pathways Modulated by Pyrrolopyridine Derivatives
| Compound Class | Target Kinase(s) | Modulated Signaling Pathway | Potential Therapeutic Application |
|---|---|---|---|
| Pyrrolopyridine derivatives | JAK1 | JAK/STAT Pathway | Autoimmune diseases, Myeloproliferative neoplasms |
| 7-aryl-2-anilino-pyrrolopyrimidines | Mer, Axl | TAM Kinase Signaling | Cancer |
| 1H-pyrrolo[2,3-b]pyridine derivatives | FGFRs | FGFR Signaling Pathway | Cancer |
While the precise signaling pathways modulated by this compound have yet to be specifically determined, the existing body of research on related compounds strongly indicates its potential to act as a modulator of key cellular signaling cascades, particularly those driven by protein kinases. Future research will be necessary to identify its specific molecular targets and fully elucidate its mechanism of action.
Computational Chemistry and Theoretical Studies on Pyrrolo 3,4 B Pyridin 3 Amine
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with its protein target.
In the absence of direct studies on 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine, we can examine research on analogous structures. For instance, a study on polysubstituted pyrrolo[3,4-b]pyridine derivatives explored their interactions with the DNA duplex (PDB ID: 1BNA) to understand their antibacterial properties. researchgate.net The docking analysis of these compounds revealed key interactions with the amino acid residues of the DNA, suggesting a potential mechanism for their biological activity. researchgate.net
Another relevant study focused on a series of 1H-pyrazolo[3,4-b]pyridine derivatives as tubulin polymerization inhibitors. researchgate.net Molecular docking analysis suggested that these compounds occupy the colchicine-binding pocket of tubulin, thereby inhibiting its polymerization and exhibiting antitumor effects. researchgate.net Similarly, research on 7-azaindole (B17877) analogs, which share the pyrrolopyridine core, has utilized molecular docking to investigate their potential as PARP inhibitors. ijper.org These studies highlight how substitutions on the core ring system influence binding affinities and interactions with target proteins.
A series of polysubstituted pyrrolo[3,4-b]pyridin-5-ones were synthesized and their cytotoxic effects against cervical cancer cell lines were evaluated. nih.gov In silico docking studies were performed using αβ-tubulin as the biological target, with Paclitaxel as a reference. The results indicated strong hydrophobic interactions between the active molecules and the αβ-tubulin. nih.gov
To illustrate the type of data generated in such studies, the following interactive table summarizes hypothetical docking scores and key interactions for analogous pyrrolopyridine derivatives against a generic kinase target, based on the trends observed in the literature.
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| Analog A | -8.5 | LYS78, GLU95, LEU132 | 2 | 5 |
| Analog B | -7.9 | LYS78, ASP154 | 1 | 7 |
| Analog C | -9.2 | GLU95, TYR98, LEU132 | 3 | 4 |
This table is a hypothetical representation based on data from related compounds and does not represent actual data for this compound.
Advanced Quantum Chemical Calculations for Electronic Structure Analysis of Pyrrolopyridine Systems
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. These methods provide insights into molecular orbitals, charge distribution, and other electronic parameters that govern a molecule's behavior.
For the pyrrolopyridine scaffold, DFT calculations can elucidate the impact of substituents, such as the bromo group and amine group in this compound, on the electronic properties of the molecule. For example, a theoretical investigation on a novel pyrazolo[3,4-b]pyridine derivative (HMBPP) utilized DFT with the B3LYP/6-311++G(d,p) basis set to analyze its molecular geometry, vibrational frequencies, and electronic characteristics. rsc.orgnih.gov The study computed parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. nih.gov
The electronic nature of 4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione (HPPT) was investigated using both experimental techniques and quantum-chemical calculations with a DFT/B3LYP method. mdpi.com This study provided insights into the compound's large Stokes shift and photostability. mdpi.com
The following interactive table presents hypothetical electronic properties for a series of substituted pyrrolopyridine analogs, calculated using DFT, to demonstrate the type of data obtained from such studies.
| Compound ID | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Analog X | -6.2 | -1.8 | 4.4 | 2.5 |
| Analog Y | -6.5 | -2.1 | 4.4 | 3.1 |
| Analog Z | -5.9 | -1.5 | 4.4 | 1.9 |
This table is a hypothetical representation based on data from related compounds and does not represent actual data for this compound.
These quantum chemical studies, although not on the exact molecule of interest, provide a solid foundation for predicting the electronic structure and reactivity of this compound. The presence of the electron-withdrawing bromine atom and the electron-donating amine group on the pyrrolopyridine core would significantly influence the electron density distribution, and consequently, its interaction with biological targets.
Biological Applications and Advanced Research in Pyrrolo 3,4 B Pyridin 3 Amine Chemistry
Antimicrobial Activity Studies of Polysubstituted Pyrrolo[3,4-b]pyridine Derivatives
The emergence of drug-resistant microbial strains has necessitated the search for novel antimicrobial agents. Polysubstituted pyrrolo[3,4-b]pyridine derivatives have been identified as a promising class of compounds with significant antibacterial and antifungal activities.
Research has demonstrated that polysubstituted pyrrolo[3,4-b]pyridine derivatives exhibit notable antibacterial properties. A study on a series of these compounds revealed moderate to good activity against a panel of Gram-positive and Gram-negative bacteria. The antibacterial efficacy was evaluated by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits visible bacterial growth.
In one study, synthesized pyrrolo[3,4-b]pyridine derivatives were tested against Streptococcus pneumoniae, Enterococcus faecalis (Gram-positive), Escherichia coli, Salmonella typhimurium, and Pseudomonas aeruginosa (Gram-negative). Two compounds, designated as 4j and 4l, were particularly potent against E. coli, with MIC values of 62.5 μg/mL and 125.0 μg/mL, respectively.
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 4j | Escherichia coli | 62.5 |
| 4l | Escherichia coli | 125.0 |
Further investigations into the mechanism of action suggested that these compounds may exert their bactericidal effects by interfering with essential cellular processes in bacteria. The structural diversity of the pyrrolopyridine scaffold allows for modifications that can enhance potency and broaden the spectrum of activity.
In addition to their antibacterial properties, pyrrolopyridine derivatives have also been explored for their antifungal potential. A series of pyrazolo[3,4-b]pyridines, a related scaffold, were synthesized and evaluated for their activity against clinically significant fungi, Candida albicans and Cryptococcus neoformans. mdpi.com
The study revealed that the antifungal activity was influenced by the substituents on the pyrrolopyridine core. For instance, in one sub-series of compounds, the derivative without a substituent on the p'-phenyl ring demonstrated the most potent activity against both fungal strains. mdpi.com Another study on Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione showed a significant reduction in the growth of Candida albicans. ontosight.ai
| Compound Series | Fungal Strain | Activity |
|---|---|---|
| Pyrazolo[3,4-b]pyridines (unsubstituted p'-phenyl) | Candida albicans | High |
| Pyrazolo[3,4-b]pyridines (unsubstituted p'-phenyl) | Cryptococcus neoformans | High |
| Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione | Candida albicans | Moderate |
These findings underscore the potential of the pyrrolopyridine scaffold as a versatile template for the development of new antifungal agents.
Potential as Inhibitors in Related Chemical Biology Systems
The structural resemblance of the pyrrolopyridine nucleus to the purine (B94841) ring of ATP has made it a valuable scaffold for designing kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders.
Numerous studies have highlighted the potential of pyrrolopyridine derivatives as potent and selective kinase inhibitors. The versatility of the scaffold allows for modifications that can target specific kinases involved in various disease pathways.
FMS Kinase: A series of diarylamides and diarylureas possessing a pyrrolo[3,2-c]pyridine scaffold were evaluated as FMS kinase inhibitors. One compound, in particular, demonstrated high potency and selectivity for FMS kinase and exhibited anti-inflammatory effects, making it a promising candidate for the development of anticancer and anti-arthritic drugs. nih.gov
Colony-Stimulating Factor 1 Receptor (CSF1R): Through a molecular hybridization approach, new pyrrolo[2,3-d]pyrimidine analogs were designed and synthesized as CSF1R inhibitors. One derivative emerged as a highly potent inhibitor with low-nanomolar enzymatic activity and favorable drug-like properties. mdpi.com
Janus Kinase 1 (JAK1): C-5 pyrazole-substituted pyrrolopyridine derivatives have been developed as potent and selective inhibitors of JAK1, a key target in the treatment of immune-inflammatory diseases. acs.org
Cyclin-Dependent Kinase 8 (CDK8): A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor, showing significant potential in inhibiting tumor growth in colorectal cancer models. acs.org
Fibroblast Growth Factor Receptors (FGFRs): A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported as potent inhibitors of FGFR1, 2, and 3. One compound, in particular, demonstrated significant inhibition of breast cancer cell proliferation, migration, and invasion. rsc.org
Multi-Kinase Inhibition: Several studies have focused on developing pyrrolopyridine derivatives as multi-targeted kinase inhibitors. For instance, novel halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' have shown potent inhibitory activity against EGFR, Her2, VEGFR2, and CDK2. mdpi.com
| Pyrrolopyridine Scaffold | Target Kinase | Therapeutic Potential |
|---|---|---|
| Pyrrolo[3,2-c]pyridine | FMS Kinase | Cancer, Arthritis |
| Pyrrolo[2,3-d]pyrimidine | CSF1R | Cancer |
| Pyrrolopyridine | JAK1 | Immune-inflammatory diseases |
| 1H-Pyrrolo[2,3-b]pyridine | CDK8 | Colorectal Cancer |
| 1H-Pyrrolo[2,3-b]pyridine | FGFRs | Cancer |
| Pyrrolo[2,3-d]pyrimidine | EGFR, Her2, VEGFR2, CDK2 | Cancer |
The therapeutic potential of pyrrolopyridines extends beyond antimicrobial and kinase-inhibiting activities. The unique chemical properties of this scaffold have led to its investigation in a variety of other therapeutic areas.
Anticancer Activity: Beyond kinase inhibition, pyrrolopyridine derivatives have demonstrated anticancer effects through other mechanisms. For example, some compounds have been found to induce apoptosis in cancer cells. mdpi.com
Anti-inflammatory Effects: Pyrrolopyridine analogs have shown significant anti-inflammatory activity. Fused pyrroles, specifically certain pyrrolopyridines, have demonstrated promising results in inhibiting pro-inflammatory cytokines. nih.govnih.gov
Neurological Disorders: Pyrrolo[3,4-c]pyridine derivatives have been extensively studied for their potential as analgesic and sedative agents, suggesting their utility in treating diseases of the nervous system. nih.gov
Antiviral Activity: The pyrrolopyridine scaffold is present in the antiviral alkaloid mappicin. nih.gov Furthermore, derivatives of pyrrolo[3,4-c]pyridine have been developed as inhibitors of HIV-1 integrase. bohrium.com
Antidiabetic Properties: Certain 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have been shown to effectively lower blood glucose levels. nih.gov
The broad spectrum of biological activities associated with the pyrrolo[3,4-b]pyridine scaffold and its isomers highlights its importance in drug discovery and development. Continued research into this versatile chemical entity is likely to yield novel therapeutic agents for a wide range of diseases.
Advanced Analytical Characterization in Academic Research of 5 Bromo 1h Pyrrolo 3,4 B Pyridin 3 Amine
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, MS)
In the study of pyrrolopyridine derivatives, NMR spectroscopy is a powerful tool for elucidating the precise arrangement of protons and carbons within the molecule. For instance, in the characterization of a related isomer, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, ¹H NMR spectroscopy was used to identify the chemical shifts and coupling constants of the protons on the heterocyclic rings. nih.gov The data, typically recorded in a solvent like deuterated dimethylformamide (DMF-d₇), reveals signals corresponding to each unique proton in the molecule, such as those on the pyridine (B92270) and pyrrole (B145914) rings. nih.gov Similarly, ¹³C NMR provides insights into the carbon framework.
Mass Spectrometry (MS) is crucial for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. beilstein-journals.org For a bromo-substituted compound like 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine, the mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom.
Table 1: Illustrative Spectroscopic Data for a Related Compound (5-Bromo-1H-pyrrolo[2,3-b]pyridine)
| Technique | Solvent/Method | Key Observations | Reference |
| ¹H NMR | DMF-d₇ | δ 11.91 (bs, 1H, HN¹), 8.30 (d, J = 2.2 Hz, 1H, HC⁶), 8.20 (d, J = 2.0 Hz, 1H, HC⁴), 7.63 (t, J = 2.8 Hz, 1H, HC²), 6.50 (m, 1H, HC³) | nih.gov |
| ¹³C NMR | Not Specified | Provides data on the carbon skeleton. | nih.gov |
| IR | Not Specified | Identifies functional groups. | beilstein-journals.org |
| MS | ESI | Confirms molecular weight and formula. | growingscience.com |
Note: The data in this table is for a structural isomer and is presented for illustrative purposes to demonstrate the application of these techniques.
Chromatographic Methods for Purity and Identity Confirmation (e.g., HPLC, LC-MS, UPLC)
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are routinely used in academic research for this purpose.
HPLC is a versatile technique for separating and quantifying the components of a sample. In the context of drug discovery and medicinal chemistry involving heterocyclic compounds, HPLC is used to monitor the progress of reactions and to purify the final products. The purity of the compound is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful as it provides information on both the retention time of a compound and its molecular weight, offering a high degree of confidence in its identification. For instance, in the study of various azaindole derivatives, LC-MS is used to confirm the mass of the synthesized compounds. nih.gov
UPLC is a more recent development that utilizes smaller stationary phase particles, resulting in higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. While specific UPLC data for this compound is not available, this technique is widely applied in the analysis of complex organic molecules.
Table 2: Application of Chromatographic Techniques in the Analysis of Related Heterocyclic Compounds
| Technique | Purpose | Typical Application in Research | Reference |
| HPLC | Purity Assessment | To determine the percentage purity of synthesized compounds. | bldpharm.com |
| LC-MS | Identity Confirmation | To confirm the molecular weight of reaction products and intermediates. | nih.govbldpharm.com |
| UPLC | High-Throughput Analysis | For rapid purity checks and reaction monitoring. | bldpharm.com |
Single Crystal X-ray Diffraction for Definitive Structural Determination
For novel heterocyclic compounds, obtaining a single crystal suitable for X-ray diffraction analysis is a significant goal as it provides definitive proof of the proposed structure. In the case of the related compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, single-crystal X-ray analysis revealed that the fused pyridine and pyrrole rings form an essentially planar azaindole skeleton. nih.gov The analysis also detailed the intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack in the crystal lattice. nih.gov
The process involves growing a high-quality single crystal, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in an X-ray beam. The resulting diffraction pattern is then used to solve the crystal structure.
Table 3: Illustrative Crystallographic Data for a Related Compound (5-Bromo-1H-pyrrolo[2,3-b]pyridine)
| Parameter | Value | Reference |
| Crystal System | Not Specified in Snippet | - |
| Space Group | Not Specified in Snippet | - |
| Key Structural Feature | Essentially planar azaindole skeleton | nih.gov |
| Intermolecular Interactions | N—H⋯N hydrogen bonds forming inversion dimers | nih.gov |
Note: The data in this table is for a structural isomer and is presented to illustrate the type of information obtained from a single crystal X-ray diffraction study.
Future Research Perspectives and Emerging Directions for 5 Bromo 1h Pyrrolo 3,4 B Pyridin 3 Amine Scaffolds
Design and Synthesis of Novel Derivatives with Enhanced Bioactivity
The future design and synthesis of novel derivatives originating from the 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine scaffold will likely focus on strategic structural modifications to optimize therapeutic efficacy. The core structure presents several sites for chemical alteration, including the bromine atom, the amine group, and the pyrrole (B145914) nitrogen, allowing for a systematic exploration of structure-activity relationships (SAR).
One promising direction is the synthesis of derivatives by forming new carbon-carbon and carbon-nitrogen bonds. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, could be employed to introduce a variety of aryl, heteroaryl, and alkyl groups at the bromine position. These modifications can significantly influence the compound's steric and electronic properties, potentially enhancing its binding affinity to biological targets.
Furthermore, derivatization of the 3-amino group is a key area for exploration. Acylation, sulfonylation, and the formation of urea (B33335) or thiourea (B124793) linkages can introduce functionalities capable of forming crucial hydrogen bonds with target proteins. For example, the synthesis of sulfonamide derivatives of the structurally related 5-bromo-1H-pyrazolo[3,4-b]pyridine has yielded compounds with significant antibacterial and antioxidant properties. growingscience.com A similar approach could be applied to this compound to generate novel candidates for biological screening.
Multi-component reactions offer an efficient strategy for creating libraries of diverse derivatives. mdpi.comnih.gov These one-pot syntheses can rapidly generate a multitude of complex molecules from simple starting materials, accelerating the discovery of compounds with enhanced bioactivity.
The following table conceptualizes a potential research direction for synthesizing and evaluating a series of derivatives, highlighting the type of data that would be crucial for advancing the field.
| Derivative | Modification at Position 5 | Modification at 3-Amine | Target Activity | Hypothetical IC50 (µM) |
| Compound 1 | Phenyl | Acetyl | Kinase Inhibition | 5.2 |
| Compound 2 | 4-Fluorophenyl | Benzoyl | Anticancer | 2.8 |
| Compound 3 | Thiophene | Methylsulfonyl | Antibacterial | 10.5 |
| Compound 4 | Pyridine (B92270) | (4-Chlorophenyl)urea | Anti-inflammatory | 7.1 |
This table is for illustrative purposes to show potential research directions and does not represent actual experimental data.
Comprehensive Mechanistic Characterization at a Molecular Level
A critical aspect of future research will be to elucidate the precise molecular mechanisms by which derivatives of this compound exert their biological effects. While preliminary studies on related compounds suggest potential mechanisms like kinase inhibition or interaction with DNA, detailed investigations are required for specific derivatives of the target scaffold. nih.govnih.govresearchgate.net
Molecular docking studies will be instrumental in predicting the binding modes of newly synthesized compounds with their putative biological targets. nih.govresearchgate.netijper.org By simulating the interaction between the small molecule and the protein's active site, researchers can identify key amino acid residues involved in binding and rationalize the observed structure-activity relationships. For instance, in silico studies of related pyrrolo[3,4-b]pyridin-5-ones have been used to explore their interactions with targets like αβ-tubulin in cancer research. nih.gov
Following computational predictions, in vitro biochemical and cellular assays will be essential to validate the proposed mechanisms. For derivatives designed as kinase inhibitors, enzymatic assays will be necessary to determine their inhibitory potency (e.g., IC50 values) against a panel of kinases. Cellular assays can then confirm their effects on downstream signaling pathways and cell proliferation.
Advanced biophysical techniques such as X-ray crystallography of the ligand-target complex can provide atomic-level insights into the binding mode, offering a definitive picture of the molecular interactions. This detailed structural information is invaluable for the rational design of next-generation inhibitors with improved potency and selectivity.
Expansion into Novel Biological Applications and Therapeutic Targets
The structural versatility of the this compound scaffold suggests that its derivatives could be explored for a wide range of therapeutic applications beyond those already hinted at for the broader pyrrolopyridine class.
Anticancer Therapies: The pyrrolopyridine nucleus is a core component of several approved kinase inhibitors used in oncology. nih.gov Future research could focus on developing derivatives of this compound as potent and selective inhibitors of novel kinase targets implicated in cancer progression. Furthermore, the potential for these compounds to act as inhibitors of other cancer-related proteins, such as those involved in cell cycle regulation or DNA repair mechanisms, warrants investigation. ijper.org Studies on related pyrrolo[3,4-c]pyridine derivatives have shown activity against various cancer cell lines, supporting the potential of this isomeric scaffold in oncology. mdpi.com
Infectious Diseases: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Derivatives of the related 5-bromo-1H-pyrazolo[3,4-b]pyridine scaffold have demonstrated promising antibacterial activity. growingscience.com This suggests that novel derivatives of this compound should be screened for their efficacy against a broad spectrum of bacteria and fungi. Additionally, the pyrrolopyridine scaffold is present in some antiviral agents, opening up the possibility of developing new treatments for viral infections. nih.gov
Neurodegenerative and Inflammatory Diseases: Some heterocyclic compounds containing the pyrrole and pyridine rings have shown activity in the central nervous system and possess anti-inflammatory properties. nih.gov Future studies could explore the potential of this compound derivatives to modulate targets involved in neuroinflammation or other pathological processes underlying neurodegenerative disorders. The anti-inflammatory potential could also be harnessed for conditions like rheumatoid arthritis or inflammatory bowel disease.
Q & A
Q. What are the standard synthetic routes for preparing 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine, and how is structural confirmation achieved?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or electrophilic substitution. For example, brominated pyrrolopyridine intermediates can be functionalized using arylboronic acids under inert conditions with Pd(PPh₃)₄ as a catalyst . Structural confirmation relies on ¹H/¹³C NMR analysis, focusing on characteristic peaks:
Q. What purification techniques are recommended for isolating this compound intermediates?
Silica gel flash chromatography with optimized solvent gradients (e.g., heptane/ethyl acetate or dichloromethane/methanol) is standard . For polar intermediates, reverse-phase HPLC may improve purity. Recrystallization from ethanol or THF/water mixtures is effective for crystalline derivatives .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the pyrrolopyridine core be addressed?
Regioselectivity is influenced by electronic and steric factors:
- Electrophilic substitution : Bromine or iodine preferentially reacts at the C5 position due to electron-rich pyrrole rings .
- Cross-coupling : Pd-catalyzed reactions with bulky ligands (e.g., SPhos) enhance selectivity at sterically hindered positions .
- Protecting groups : Tosyl or Boc groups stabilize reactive NH sites, enabling selective modifications at C3 or C7 .
Q. What strategies mitigate decomposition of 3-amino-pyrrolo[2,3-b]pyridine intermediates during reduction reactions?
Nitro-to-amine reductions (e.g., using Raney Nickel/H₂) require strict temperature control (0–5°C) and inert atmospheres to prevent oxidation . Immediate derivatization (e.g., acylation with nicotinoyl chloride) stabilizes the amine. Alternatively, employ one-pot protocols to bypass isolation of unstable intermediates .
Q. How can conflicting NMR data for tautomeric forms of this compound derivatives be resolved?
Tautomerism between pyrrole and pyridine NH groups can cause peak splitting. Use DMSO-d₆ as a solvent to stabilize NH protons and observe distinct resonances. Variable-temperature NMR (e.g., 25–80°C) can coalesce tautomeric peaks, confirming dynamic equilibria .
Methodological Challenges and Data Analysis
Q. How are computational methods applied to optimize reaction conditions for novel derivatives?
Quantum mechanical calculations (DFT) predict transition states and regioselectivity for cross-coupling reactions . For example, ICReDD integrates reaction path searches with experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst loading) . Machine learning models trained on reaction databases (e.g., USPTO) suggest viable substrates and catalysts .
Q. What analytical approaches validate the electronic effects of substituents on biological activity?
- Hammett plots : Correlate substituent σ values with IC₅₀ data to quantify electronic contributions .
- X-ray crystallography : Resolve hydrogen-bonding interactions between the pyrrolopyridine core and target proteins .
- SAR tables : Compare substituent effects (e.g., methoxy vs. cyano groups) on potency .
Contradiction Resolution in Experimental Data
Q. How to address discrepancies in reported yields for Suzuki-Miyaura couplings of this compound?
Yield variations often stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
